molecular formula C21H18N2O8S2 B14701351 1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene CAS No. 21298-64-6

1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene

Cat. No.: B14701351
CAS No.: 21298-64-6
M. Wt: 490.5 g/mol
InChI Key: OSCJSJDWNIONHT-UHFFFAOYSA-N
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Description

1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene is an organic compound characterized by its complex structure, which includes nitro and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene typically involves multiple steps. One common method includes the nitration of a suitable aromatic precursor followed by sulfonylation reactions. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group. Subsequent sulfonylation involves the reaction of the nitroaromatic compound with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, including redox reactions and nucleophilic substitutions, which can alter the activity of biological molecules or materials. The nitro group, in particular, can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Nitro-4-[(4-nitrophenyl)sulfanylmethylsulfanyl]benzene
  • 1-Nitro-3-[(4-nitrophenyl)sulfonyl]benzene
  • 1-Nitro-2-[(2-nitrophenyl)sulfanylmethyl]benzene
  • 1-Nitro-4-(propane-2-sulfonyl)benzene

Uniqueness

The presence of multiple sulfonyl groups enhances its solubility and reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

21298-64-6

Molecular Formula

C21H18N2O8S2

Molecular Weight

490.5 g/mol

IUPAC Name

1-nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene

InChI

InChI=1S/C21H18N2O8S2/c24-22(25)19-10-6-16(7-11-19)14-32(28,29)21(18-4-2-1-3-5-18)33(30,31)15-17-8-12-20(13-9-17)23(26)27/h1-13,21H,14-15H2

InChI Key

OSCJSJDWNIONHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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